molecular formula C6H4N2O2S B13156943 Methyl 3-(1,2,3-thiadiazol-4-YL)prop-2-ynoate

Methyl 3-(1,2,3-thiadiazol-4-YL)prop-2-ynoate

Cat. No.: B13156943
M. Wt: 168.18 g/mol
InChI Key: QKFCWHOWIPZTBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-(1,2,3-thiadiazol-4-yl)prop-2-ynoate is a chemical compound with the molecular formula C₆H₄N₂O₂S. It is a member of the thiadiazole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(1,2,3-thiadiazol-4-yl)prop-2-ynoate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 1,2,3-thiadiazole with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(1,2,3-thiadiazol-4-yl)prop-2-ynoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Methyl 3-(1,2,3-thiadiazol-4-yl)prop-2-ynoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 3-(1,2,3-thiadiazol-4-yl)prop-2-ynoate involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    1,3,4-Thiadiazole: Another member of the thiadiazole family with similar biological activities.

    2-Amino-5-mercapto-1,3,4-thiadiazole: Known for its antimicrobial properties.

    4-(3-Nitro-4-hydroxyphenyl)-1,2,3-thiadiazole: Exhibits significant biological activity.

Uniqueness

Methyl 3-(1,2,3-thiadiazol-4-yl)prop-2-ynoate is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its prop-2-ynoate group provides additional reactivity compared to other thiadiazole derivatives .

Properties

Molecular Formula

C6H4N2O2S

Molecular Weight

168.18 g/mol

IUPAC Name

methyl 3-(thiadiazol-4-yl)prop-2-ynoate

InChI

InChI=1S/C6H4N2O2S/c1-10-6(9)3-2-5-4-11-8-7-5/h4H,1H3

InChI Key

QKFCWHOWIPZTBO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C#CC1=CSN=N1

Origin of Product

United States

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